PfIspD Enzyme Inhibition: Piperidine (Compound 10) Retains Activity Comparable to the Dimethylpyrrole Hit Whereas Morpholine Abolishes It
In a systematic SAR study of 2‑substituted‑5‑nitrobenzoic acid derivatives against purified PfIspD enzyme, the piperidine analog (compound 10, i.e., 5‑nitro‑2‑(piperidin‑1‑yl)benzoic acid) exhibited an IC₅₀ of 225 ± 27 μM, retaining similar potency to the parent dimethylpyrrole hit (compound 1, IC₅₀ = 271 ± 24 μM) and the pyrrolidine analog (compound 9, IC₅₀ = 264 ± 30 μM). Critically, introduction of a ring heteroatom to give the morpholine analog (compound 11) resulted in a complete loss of measurable activity (IC₅₀ > 500 μM), underscoring the functional intolerance of increased polarity in this position [REFS‑1].
| Evidence Dimension | Inhibitory potency against purified PfIspD enzyme (IC₅₀) |
|---|---|
| Target Compound Data | 225 ± 27 μM (compound 10, piperidine) |
| Comparator Or Baseline | Compound 1 (dimethylpyrrole): 271 ± 24 μM; Compound 9 (pyrrolidine): 264 ± 30 μM; Compound 11 (morpholine): >500 μM |
| Quantified Difference | Piperidine vs morpholine: >2.2‑fold improvement; Piperidine vs dimethylpyrrole hit: 1.2‑fold improvement (within error) |
| Conditions | Coupled photometric assay using purified PfIspD enzyme; IC₅₀ values from two independent experiments performed in duplicate |
Why This Matters
This head-to-head dataset directly justifies selecting the piperidine analog over its morpholine isostere for any PfIspD-targeting project and confirms that the piperidine ring is a viable pyrrole replacement in fragment-growing campaigns.
- [1] Gryniukova, A. et al. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. ChemMedChem 2022, 17 (5), e202100679. https://doi.org/10.1002/cmdc.202100679 View Source
